1-Bromo-2-chloro-1,1,2-trifluorobutane

Vue d'ensemble

Description

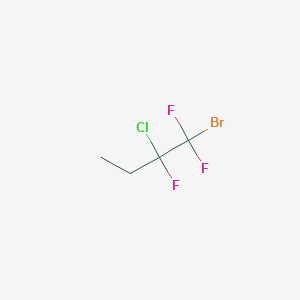

1-Bromo-2-chloro-1,1,2-trifluorobutane is a useful research compound. Its molecular formula is C4H5BrClF3 and its molecular weight is 225.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Bromo-2-chloro-1,1,2-trifluorobutane is a halogenated organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications.

- Chemical Formula : CHBrClF

- Molecular Weight : 197.382 g/mol

- IUPAC Name : 1-Bromo-2-chloro-1,1,2-trifluoroethane

- CAS Number : 354-06-3

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological systems, including its potential toxicological effects and therapeutic applications.

Toxicological Studies

Research indicates that halogenated hydrocarbons can exhibit significant toxicity. For instance, studies have shown that compounds similar to this compound can lead to:

- Neurotoxicity : Exposure to halogenated compounds has been linked to neurotoxic effects, including neuroleptic malignant syndrome in clinical settings .

- Rhabdomyolysis : Some patients have developed delayed rhabdomyolysis following exposure to related compounds .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of halogen atoms may influence:

- Cell Membrane Integrity : Halogenated compounds can disrupt lipid bilayers, potentially leading to cell lysis or apoptosis.

- Enzyme Inhibition : These compounds may interact with enzymes critical for metabolic processes, thereby inhibiting their function.

Case Studies and Research Findings

Several studies have investigated the biological implications of halogenated hydrocarbons:

Environmental Impact

Halogenated compounds like this compound are also studied for their environmental persistence and potential bioaccumulation. The compound's stability in various environmental conditions raises concerns regarding its long-term ecological impact.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Agents

Research indicates that compounds similar to 1-bromo-2-chloro-1,1,2-trifluorobutane exhibit antimicrobial properties. For instance, studies have shown that halogenated compounds can enhance the efficacy of certain antibiotics against resistant strains of bacteria. The trifluoromethyl group in this compound contributes to increased lipophilicity and bioactivity.

Case Study: Development of Antiviral Drugs

A notable application of this compound is in the development of antiviral drugs. Research has demonstrated that derivatives of this compound can inhibit viral replication by disrupting lipid membranes. This property is particularly relevant in the design of treatments for viral infections such as influenza and HIV.

Agrochemical Applications

Pesticide Development

The compound serves as an important intermediate in the synthesis of novel pesticides. Its halogenated structure enhances the potency and selectivity of these agrochemicals against pests while minimizing environmental impact.

Case Study: Nematicidal Activity

In agricultural research, this compound has been evaluated for its nematicidal properties. Field trials have shown that formulations containing this compound effectively reduce nematode populations in crops such as tomatoes and potatoes. The efficacy is attributed to its ability to penetrate nematode cuticles and disrupt their physiological processes.

Material Science Applications

Fluorinated Polymers

The compound is utilized in the production of fluorinated polymers due to its thermal stability and chemical resistance. These polymers are essential in applications requiring durable materials that can withstand harsh environments.

Data Table: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Moderate |

| Application Areas | Coatings, Seals |

Environmental Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact. The persistence of halogenated compounds can lead to bioaccumulation and potential toxicity in aquatic ecosystems. Regulatory frameworks are increasingly focusing on assessing the environmental fate of such compounds.

Propriétés

IUPAC Name |

1-bromo-2-chloro-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrClF3/c1-2-3(6,7)4(5,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKKHXOFLQESJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.